Cas no 98027-07-7 (5-Chlorothiazole-2-carboxamide)
5-Chlorothiazole-2-carboxamide Chemical and Physical Properties
Names and Identifiers
-
- 5-Chlorothiazole-2-carboxamide
- 5-chloro-1,3-thiazole-2-carboxamide
- EN300-7228827
- 98027-07-7
- SCHEMBL1385173
-
- Inchi: 1S/C4H3ClN2OS/c5-2-1-7-4(9-2)3(6)8/h1H,(H2,6,8)
- InChI Key: LIPUYXJOQDUKPJ-UHFFFAOYSA-N
- SMILES: ClC1=CN=C(C(N)=O)S1
Computed Properties
- Exact Mass: 161.9654616g/mol
- Monoisotopic Mass: 161.9654616g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 9
- Rotatable Bond Count: 1
- Complexity: 132
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 1.1
- Topological Polar Surface Area: 84.2Ų
5-Chlorothiazole-2-carboxamide Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Chemenu | CM109850-1g |
5-Chlorothiazole-2-carboxamide |
98027-07-7 | 95% | 1g |
$405 | 2021-08-06 | |
| Chemenu | CM109850-1g |
5-Chlorothiazole-2-carboxamide |
98027-07-7 | 95% | 1g |
$*** | 2023-05-29 | |
| Alichem | A059003025-1g |
5-Chlorothiazole-2-carboxamide |
98027-07-7 | 95% | 1g |
$371.00 | 2023-08-31 | |
| Enamine | EN300-7228827-0.05g |
5-chloro-1,3-thiazole-2-carboxamide |
98027-07-7 | 95% | 0.05g |
$105.0 | 2023-05-29 | |
| Enamine | EN300-7228827-0.1g |
5-chloro-1,3-thiazole-2-carboxamide |
98027-07-7 | 95% | 0.1g |
$156.0 | 2023-05-29 | |
| Enamine | EN300-7228827-0.25g |
5-chloro-1,3-thiazole-2-carboxamide |
98027-07-7 | 95% | 0.25g |
$222.0 | 2023-05-29 | |
| Enamine | EN300-7228827-0.5g |
5-chloro-1,3-thiazole-2-carboxamide |
98027-07-7 | 95% | 0.5g |
$422.0 | 2023-05-29 | |
| Enamine | EN300-7228827-1.0g |
5-chloro-1,3-thiazole-2-carboxamide |
98027-07-7 | 95% | 1g |
$541.0 | 2023-05-29 | |
| Enamine | EN300-7228827-2.5g |
5-chloro-1,3-thiazole-2-carboxamide |
98027-07-7 | 95% | 2.5g |
$1063.0 | 2023-05-29 | |
| Enamine | EN300-7228827-5.0g |
5-chloro-1,3-thiazole-2-carboxamide |
98027-07-7 | 95% | 5g |
$1572.0 | 2023-05-29 |
5-Chlorothiazole-2-carboxamide Related Literature
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Qiaoe Wang,Meiling Lian,Xiaowen Zhu,Xu Chen RSC Adv., 2021,11, 192-197
-
Weili Dai,Guangjun Wu,Michael Hunger Chem. Commun., 2015,51, 13779-13782
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Chung-Sung Yang,Mong-Shian Shih,Fang-Yi Chang New J. Chem., 2006,30, 729-735
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Ana G. Neo,Ana Bornadiego,Jesús Díaz,Stefano Marcaccini,Carlos F. Marcos Org. Biomol. Chem., 2013,11, 6546-6555
Additional information on 5-Chlorothiazole-2-carboxamide
Introduction to 5-Chlorothiazole-2-carboxamide (CAS No. 98027-07-7)
5-Chlorothiazole-2-carboxamide, identified by the chemical formula CAS No. 98027-07-7, is a heterocyclic compound that has garnered significant attention in the field of pharmaceutical and medicinal chemistry. This compound belongs to the thiazole class, a scaffold that is widely recognized for its biological activity and structural versatility. The presence of a chloro substituent and an amide functional group in its molecular structure imparts unique chemical properties, making it a valuable intermediate in the synthesis of various bioactive molecules.
The thiazole ring, a five-membered aromatic ring containing sulfur and nitrogen atoms, is a core structural motif found in numerous natural products and pharmacologically active compounds. Its ability to interact with biological targets such as enzymes and receptors makes it an attractive scaffold for drug discovery. In particular, 5-Chlorothiazole-2-carboxamide has been studied for its potential applications in developing novel therapeutic agents targeting various diseases.
Recent advancements in medicinal chemistry have highlighted the importance of 5-Chlorothiazole-2-carboxamide as a key intermediate in the synthesis of inhibitors for enzymes involved in metabolic pathways. For instance, research has demonstrated its utility in generating compounds that modulate key enzymes such as kinases and phosphodiesterases. These enzymes play crucial roles in cellular signaling pathways, and their dysregulation is often associated with diseases such as cancer, diabetes, and inflammatory disorders.
The amide group in 5-Chlorothiazole-2-carboxamide contributes to its solubility and bioavailability, which are critical factors for pharmaceutical development. Additionally, the chloro substituent enhances its reactivity, allowing for further functionalization through various chemical transformations. This flexibility makes it a versatile building block for designing libraries of compounds with tailored biological activities.
In the realm of drug discovery, 5-Chlorothiazole-2-carboxamide has been incorporated into the development of small-molecule inhibitors targeting specific disease-related pathways. For example, studies have explored its derivatives as potential antiviral agents, leveraging the thiazole scaffold's ability to interfere with viral replication mechanisms. The amide functionality has also been exploited to enhance binding affinity to protein targets, improving the efficacy of resulting therapeutic compounds.
The synthesis of 5-Chlorothiazole-2-carboxamide typically involves multi-step organic reactions starting from commercially available precursors. Key steps include chlorination of the thiazole ring followed by carboxylation at the 2-position to introduce the amide group. Advances in synthetic methodologies have enabled more efficient and scalable production processes, making this compound more accessible for research and development purposes.
One of the most compelling aspects of 5-Chlorothiazole-2-carboxamide is its potential in combination therapy strategies. By serving as a precursor for multiple bioactive derivatives, it offers a platform for generating compounds with synergistic effects. This approach has been particularly promising in addressing complex diseases that require multifaceted treatment regimens.
From a computational chemistry perspective, virtual screening techniques have been employed to identify novel derivatives of 5-Chlorothiazole-2-carboxamide with enhanced pharmacological properties. These computational methods leverage large databases of chemical structures and biological targets to predict binding affinities and optimize lead compounds. Such high-throughput virtual screening accelerates the drug discovery process by rapidly narrowing down candidates for experimental validation.
The pharmacokinetic properties of 5-Chlorothiazole-2-carboxamide derivatives have also been extensively studied to ensure optimal therapeutic outcomes. Factors such as metabolic stability, distribution across biological barriers, and excretion rates are carefully evaluated to design compounds with favorable pharmacokinetic profiles. These studies contribute to the development of orally bioavailable drugs that can be administered conveniently to patients.
In conclusion, 5-Chlorothiazole-2-carboxamide (CAS No. 98027-07-7) represents a significant advancement in medicinal chemistry due to its versatile structural framework and potential applications in drug development. Its role as an intermediate in synthesizing bioactive molecules underscores its importance in addressing various diseases through innovative therapeutic strategies. As research continues to uncover new applications for this compound, it is poised to remain a cornerstone in pharmaceutical innovation.
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